molecular formula C13H20O B8413697 2-Methyl-4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enal CAS No. 65114-01-4

2-Methyl-4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enal

Cat. No. B8413697
M. Wt: 192.30 g/mol
InChI Key: AAPLYDDEQVREDC-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04052341

Procedure details

A mixture of campholenic aldehyde (456 g, 3.0 mol) and freshly distilled propionaldehyde (348 g, 6.0 mol) was slowly added, over a 1.0 hour period, to a stirred refluxing solution of 18 ml of 40% aqueous sodium hydroxide and 800 ml methanol. The mixture was refluxed an additional two hours, cooled to room temperature and poured into 1,000 ml of water. The resultant solution was extracted three times with 300 ml of hexane. The hexane extracts were combined, washed first with 600 ml of water and then with 600 ml of brine. The solvent was removed by distillation and the oil fractionally distilled to yield the 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal. Yield 323 g (56.1% theory); bp 64°-65° C (0.9 mm); mol wt. 192 (ms); ir, 3035, 2710, 1690 (s), 1640 (s), 800 cm-1 ; nmr, 0.8δ and 1.0 (6 H, 2s, geminal dimethyl groups), 1.7 (3H, broad s, olefinic methyl attached to the cyclopentenyl group), 1.9-2.2 (3H, broad multiplet), 2.3-2.6 (3H, broad multiplet), 5.3 (1H, broad multiplet, olefinic H), 6.6 (1H, t, J~7.5 Hz), 9.4 (1H, sharp s, aldehyde H).
Quantity
456 g
Type
reactant
Reaction Step One
Quantity
348 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([CH3:8])([CH3:7])[CH:5]([CH2:9][CH:10]=O)[CH2:4][CH:3]=1.[CH:12](=[O:15])[CH2:13][CH3:14].[OH-].[Na+].CO>O>[CH3:14][C:13](=[CH:10][CH2:9][CH:5]1[CH2:4][CH:3]=[C:2]([CH3:1])[C:6]1([CH3:7])[CH3:8])[CH:12]=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
456 g
Type
reactant
Smiles
CC1=CCC(C1(C)C)CC=O
Name
Quantity
348 g
Type
reactant
Smiles
C(CC)=O
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
800 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added, over a 1.0 hour period, to a stirred
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed an additional two hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The resultant solution was extracted three times with 300 ml of hexane
WASH
Type
WASH
Details
washed first with 600 ml of water
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the oil fractionally distilled

Outcomes

Product
Name
2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal
Type
product
Smiles
CC(C=O)=CCC1C(C(=CC1)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04052341

Procedure details

A mixture of campholenic aldehyde (456 g, 3.0 mol) and freshly distilled propionaldehyde (348 g, 6.0 mol) was slowly added, over a 1.0 hour period, to a stirred refluxing solution of 18 ml of 40% aqueous sodium hydroxide and 800 ml methanol. The mixture was refluxed an additional two hours, cooled to room temperature and poured into 1,000 ml of water. The resultant solution was extracted three times with 300 ml of hexane. The hexane extracts were combined, washed first with 600 ml of water and then with 600 ml of brine. The solvent was removed by distillation and the oil fractionally distilled to yield the 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal. Yield 323 g (56.1% theory); bp 64°-65° C (0.9 mm); mol wt. 192 (ms); ir, 3035, 2710, 1690 (s), 1640 (s), 800 cm-1 ; nmr, 0.8δ and 1.0 (6 H, 2s, geminal dimethyl groups), 1.7 (3H, broad s, olefinic methyl attached to the cyclopentenyl group), 1.9-2.2 (3H, broad multiplet), 2.3-2.6 (3H, broad multiplet), 5.3 (1H, broad multiplet, olefinic H), 6.6 (1H, t, J~7.5 Hz), 9.4 (1H, sharp s, aldehyde H).
Quantity
456 g
Type
reactant
Reaction Step One
Quantity
348 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([CH3:8])([CH3:7])[CH:5]([CH2:9][CH:10]=O)[CH2:4][CH:3]=1.[CH:12](=[O:15])[CH2:13][CH3:14].[OH-].[Na+].CO>O>[CH3:14][C:13](=[CH:10][CH2:9][CH:5]1[CH2:4][CH:3]=[C:2]([CH3:1])[C:6]1([CH3:7])[CH3:8])[CH:12]=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
456 g
Type
reactant
Smiles
CC1=CCC(C1(C)C)CC=O
Name
Quantity
348 g
Type
reactant
Smiles
C(CC)=O
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
800 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added, over a 1.0 hour period, to a stirred
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed an additional two hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The resultant solution was extracted three times with 300 ml of hexane
WASH
Type
WASH
Details
washed first with 600 ml of water
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the oil fractionally distilled

Outcomes

Product
Name
2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal
Type
product
Smiles
CC(C=O)=CCC1C(C(=CC1)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.